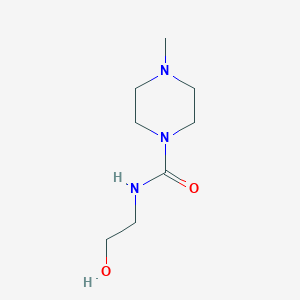
1,2-双(二叔丁基膦甲基)苯
描述
1,2-Bis(di-tert-butylphosphinomethyl)benzene is a bidentate phosphine ligand. This compound is known for its ability to form stable complexes with various metals, making it a valuable reagent in organometallic chemistry. It is particularly useful in catalysis, where it can facilitate a range of chemical reactions.
科学研究应用
1,2-Bis(di-tert-butylphosphinomethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, enhancing reaction rates and selectivity.
Medicine: Research into its use in drug development and delivery systems.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
作用机制
Target of Action
The primary target of 1,2-Bis(di-tert-butylphosphinomethyl)benzene, also known as 1,2-Bis((di-tert-butylphosphino)methyl)benzene, is to act as a ligand in various catalytic reactions . It is a bidentate phosphine ligand, meaning it can bind to a metal atom at two points .
Mode of Action
This compound interacts with its targets by forming a complex with a metal atom, such as palladium (Pd) in the Pd2(dba)3 complex . The resulting complex can then participate in various catalytic reactions .
Biochemical Pathways
The compound is involved in several types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are crucial in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds .
Result of Action
The primary result of the action of 1,2-Bis(di-tert-butylphosphinomethyl)benzene is the facilitation of various types of coupling reactions. For example, it can catalyze the methoxycarbonylation of ethane to form methyl propanoate . This is a type of carbonylation reaction, which involves the addition of a carbonyl group (C=O) to a molecule .
Action Environment
The action of 1,2-Bis(di-tert-butylphosphinomethyl)benzene is influenced by various environmental factors. For instance, the presence of a sulfonic acid can enhance its ability to catalyze the methoxycarbonylation of ethane . Additionally, it should be handled in a well-ventilated place and stored under inert gas at 2-8°C . It is sensitive to air .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(di-tert-butylphosphinomethyl)benzene is typically synthesized through organic synthesis methods. One common approach involves the reaction of di-tert-butylphosphine chloride with a benzene derivative. The reaction conditions often include the use of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(di-tert-butylphosphinomethyl)benzene are not widely documented, the compound is commercially available from chemical suppliers. The production likely involves scaling up the laboratory synthesis methods with appropriate adjustments for safety and efficiency.
化学反应分析
Types of Reactions
1,2-Bis(di-tert-butylphosphinomethyl)benzene undergoes various types of reactions, primarily as a ligand in metal-catalyzed processes. These reactions include:
Cross-Coupling Reactions: Such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Heck reactions.
Hydroesterification: Catalyzed by palladium in the presence of polymeric sulfonic acids.
Common Reagents and Conditions
Palladium Catalysts: Often used in combination with 1,2-Bis(di-tert-butylphosphinomethyl)benzene for cross-coupling reactions.
Sulfonic Acids: Used as promoters in hydroesterification reactions.
Major Products
Branched Esters: Formed during hydroesterification of styrene and vinyl acetate.
Methyl Propanoate: Produced via methoxycarbonylation of ethane.
相似化合物的比较
Similar Compounds
- 1,2-Bis(diphenylphosphino)benzene
- 1,3-Bis(di-tert-butylphosphinomethyl)benzene
- 2,6-Bis(di-tert-butylphosphinomethyl)pyridine
Uniqueness
1,2-Bis(di-tert-butylphosphinomethyl)benzene is unique due to its high steric bulk and strong electron-donating properties, which enhance its ability to stabilize metal complexes and improve catalytic efficiency .
属性
IUPAC Name |
ditert-butyl-[[2-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-15-13-14-16-20(19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCNPIUDAIFHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405525 | |
| Record name | 1,2-Bis(di-tert-butylphosphinomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121954-50-5 | |
| Record name | 1,2-Bis(di-tert-butylphosphinomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2Phenylenebis(methylene)bis(di-tert-butylphosphine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2-Bis(di-tert-butylphosphinomethyl)benzene a remarkable ligand in catalysis?
A: 1,2-Bis(di-tert-butylphosphinomethyl)benzene stands out due to its strong electron-donating ability and steric bulk. These characteristics allow it to effectively stabilize palladium catalysts, leading to highly active and selective catalytic systems, particularly in alkoxycarbonylation reactions. [, ]
Q2: What is the significance of 1,2-Bis(di-tert-butylphosphinomethyl)benzene in industrial chemistry?
A: 1,2-Bis(di-tert-butylphosphinomethyl)benzene plays a pivotal role in the Alpha process, a groundbreaking method developed by Lucite International for producing methyl methacrylate (MMA). This process utilizes a palladium catalyst stabilized by DTBPMB for the methoxycarbonylation of ethylene, highlighting the ligand's industrial significance. [, ]
Q3: How does 1,2-Bis(di-tert-butylphosphinomethyl)benzene influence the selectivity of palladium-catalyzed reactions?
A: The steric bulk provided by the tert-butyl groups in DTBPMB creates a specific environment around the palladium center. This steric influence favors the formation of linear products over branched isomers, leading to high regioselectivity, especially in alkoxycarbonylation and hydrothiolation reactions. [, , , ]
Q4: Can you provide an example of how 1,2-Bis(di-tert-butylphosphinomethyl)benzene enables the synthesis of valuable compounds?
A: 1,2-Bis(di-tert-butylphosphinomethyl)benzene enables the synthesis of long-chain monomers like dimethyl 1,19-nonadecanedioate and diethyl 1,23-tricosanedioate from readily available unsaturated fatty acid esters through isomerizing alkoxycarbonylation. These monomers are valuable precursors for producing high-melting-point polyesters for various applications. []
Q5: Are there any limitations associated with using 1,2-Bis(di-tert-butylphosphinomethyl)benzene in catalysis?
A: While highly effective, research shows that 1,2-Bis(di-tert-butylphosphinomethyl)benzene-based catalysts can exhibit decreased activity in alkoxycarbonylation reactions when using less activated aryl chlorides like 4-chloroacetophenone. This limitation stems from side reactions involving the methoxide ion and CO. Using less nucleophilic alcohols like 2,2,2-trifluoroethanol can mitigate this issue. []
Q6: How has computational chemistry been employed to understand 1,2-Bis(di-tert-butylphosphinomethyl)benzene's role in catalysis?
A: Computational studies, including those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of 1,2-Bis(di-tert-butylphosphinomethyl)benzene-mediated palladium catalysis. For instance, these studies have provided insights into the reaction pathways, catalyst inhibition by CO, and solvent effects on alkoxycarbonylation reactions. [, ]
Q7: What are the current research directions concerning the development of 1,2-Bis(di-tert-butylphosphinomethyl)benzene-based catalysts?
A: Ongoing research focuses on improving the performance and versatility of 1,2-Bis(di-tert-butylphosphinomethyl)benzene-based catalysts. One promising avenue involves substituting some tert-butyl groups with 2-pyridyl moieties. These modified ligands have demonstrated exceptional activity in carbonylation reactions even at low temperatures. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)

![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)









![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)
